Rezatapopt

Description

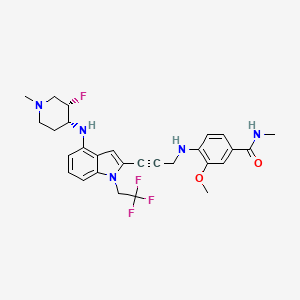

This compound is an orally bioavailable, small molecule reactivator of the p53 Y220C mutant, with potential antineoplastic activity. Upon oral administration, this compound selectively targets and binds to the crevice created by the p53 Y220C mutation, which normalizes and restores wild-type p53 protein structure and activity. This blocks tumor cell cycle progression and induces apoptosis in tumor cells expressing the p53 Y220C mutant. The p53 gene, a tumor suppressor gene, is mutated in many tumor types. The p53 protein plays a key role in the regulation of apoptosis and cellular proliferation.

This compound is a small molecule drug with a maximum clinical trial phase of II and has 1 investigational indication.

Properties

CAS No. |

2636846-41-6 |

|---|---|

Molecular Formula |

C28H31F4N5O2 |

Molecular Weight |

545.6 g/mol |

IUPAC Name |

4-[3-[4-[[(3S,4R)-3-fluoro-1-methylpiperidin-4-yl]amino]-1-(2,2,2-trifluoroethyl)indol-2-yl]prop-2-ynylamino]-3-methoxy-N-methylbenzamide |

InChI |

InChI=1S/C28H31F4N5O2/c1-33-27(38)18-9-10-24(26(14-18)39-3)34-12-5-6-19-15-20-22(35-23-11-13-36(2)16-21(23)29)7-4-8-25(20)37(19)17-28(30,31)32/h4,7-10,14-15,21,23,34-35H,11-13,16-17H2,1-3H3,(H,33,38)/t21-,23+/m0/s1 |

InChI Key |

NKRKBSQLUPEVCZ-JTHBVZDNSA-N |

Isomeric SMILES |

CNC(=O)C1=CC(=C(C=C1)NCC#CC2=CC3=C(C=CC=C3N2CC(F)(F)F)N[C@@H]4CCN(C[C@@H]4F)C)OC |

Canonical SMILES |

CNC(=O)C1=CC(=C(C=C1)NCC#CC2=CC3=C(C=CC=C3N2CC(F)(F)F)NC4CCN(CC4F)C)OC |

Origin of Product |

United States |

Foundational & Exploratory

Rezatapopt's Mechanism of Action on p53 Y220C: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The TP53 gene, a critical tumor suppressor, is the most frequently mutated gene in human cancers. The Y220C mutation in p53 is a key oncogenic driver, creating a structurally unstable protein with compromised DNA binding and tumor-suppressive functions. Rezatapopt (formerly PC14586) is a first-in-class, orally bioavailable small molecule designed to specifically target and reactivate the p53 Y220C mutant protein. This technical guide provides an in-depth overview of the mechanism of action of this compound, detailing its molecular interactions, cellular effects, and preclinical and clinical efficacy. It is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals in the field of oncology and precision medicine.

The p53 Y220C Mutation: A Druggable Target

The Y220C mutation in the DNA-binding domain of p53 results in the substitution of a tyrosine residue with a cysteine. This substitution creates a unique, druggable crevice on the protein surface, leading to thermal instability and a loss of proper folding.[1][2][3] The consequence is a dysfunctional p53 protein incapable of its normal tumor suppressor activities, such as cell cycle arrest and apoptosis induction, thereby promoting tumor progression.[4] this compound was specifically designed to bind with high affinity to this mutation-induced pocket.[5]

Molecular Mechanism of Action: Restoring Wild-Type Function

This compound's primary mechanism of action is the direct binding to the p53 Y220C mutant protein, inducing a conformational change that restores its wild-type structure and function. This reactivation of the p53 protein re-establishes its ability to bind to DNA and regulate the transcription of target genes involved in tumor suppression.

Binding and Stabilization

This compound binds non-covalently to the hydrophobic pocket created by the Y220C mutation. This binding stabilizes the protein, correcting its folding and restoring the wild-type conformation. This structural restoration is a critical first step in rescuing the tumor suppressor function of the p53 Y220C mutant.

Reactivation of Downstream Signaling

Upon conformational correction, the reactivated p53 protein translocates to the nucleus and binds to the response elements of its target genes. This leads to the upregulation of key downstream effectors such as p21 (CDKN1A), MDM2, BAX, and PUMA, and the repression of cell cycle genes. The induction of these genes triggers cell cycle arrest, primarily at the G1 phase, and apoptosis in cancer cells harboring the p53 Y220C mutation.

References

Structural Basis for Rezatapopt-Mediated p53 Stabilization: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The tumor suppressor protein p53 is a critical regulator of cell cycle arrest and apoptosis, and its mutational inactivation is a hallmark of a vast number of human cancers. The Y220C mutation in the p53 DNA-binding domain, occurring in approximately 1% of all solid tumors, creates a surface crevice that destabilizes the protein, leading to its partial unfolding and loss of tumor-suppressive function. Rezatapopt (formerly PC14586) is a first-in-class, orally available small molecule designed to specifically target and reactivate the p53-Y220C mutant. This technical guide provides an in-depth overview of the structural basis for this compound's mechanism of action, detailing its binding interaction with the mutant p53 protein, the resulting conformational stabilization, and the downstream restoration of wild-type p53 signaling. This document summarizes key quantitative data, provides detailed experimental protocols for relevant assays, and visualizes the associated molecular pathways.

The Y220C Mutation: A Targetable Defect in p53

The p53 protein, a transcription factor, plays a pivotal role in maintaining genomic integrity.[1] The majority of cancer-associated TP53 gene mutations are missense mutations within the DNA-binding domain, leading to a loss of function.[1] The Y220C mutation results in the substitution of a tyrosine residue with a cysteine at position 220, creating a distinct, druggable pocket on the protein surface.[1] This structural perturbation leads to the thermal instability of the p53 protein at physiological temperatures, causing it to misfold and lose its ability to bind to its target DNA sequences effectively.[1]

This compound: A Molecular Chaperone for Mutant p53

This compound was identified through structure-based drug design to specifically fit into the Y220C-induced crevice.[1] By occupying this pocket, this compound acts as a molecular scaffold, stabilizing the folded conformation of the p53 DNA-binding domain. This stabilization restores the wild-type protein architecture, enabling it to once again bind to DNA and activate the transcription of downstream target genes involved in cell cycle arrest and apoptosis.

Binding and Stabilization

This compound binds with high affinity to the p53-Y220C mutant protein. This interaction is characterized by a network of non-covalent interactions, including hydrogen bonds and van der Waals forces, which collectively contribute to the thermodynamic stabilization of the protein-ligand complex. The introduction of a fluorine atom to the piperidine ring of this compound enhances this interaction, leading to increased hydrogen bonding with Thr150 and improved conformational rigidity.

Quantitative Analysis of this compound's Potency and Efficacy

The potency and efficacy of this compound have been quantified through a series of biochemical and cell-based assays.

| Parameter | Description | Value | Reference |

| SC150 (TR-FRET) | Concentration of this compound required to increase the DNA binding of p53-Y220C by 1.5-fold. | 9 nM | |

| Kd (SPR) | Dissociation constant, a measure of binding affinity to p53-Y220C. | Low nanomolar | |

| ΔTm (Thermal Shift) | Increase in the melting temperature of the p53-Y220C protein upon this compound binding. | Stabilizes to near wild-type p53 levels (from ~34°C to ~42°C) | |

| IC50 (NUGC-3 cells) | Concentration of this compound that inhibits the growth of NUGC-3 gastric cancer cells (p53-Y220C) by 50%. | 504 nM | |

| Tumor Growth Inhibition | In vivo efficacy in a NUGC-3 xenograft mouse model (50 mg/kg, oral, daily). | 71% | |

| Tumor Regression | In vivo efficacy in a NUGC-3 xenograft mouse model (100 mg/kg, oral, daily). | 80% regression |

Signaling Pathway Restoration

The stabilization of p53-Y220C by this compound leads to the reactivation of the p53 signaling pathway. This results in the transcriptional activation of canonical p53 target genes, such as CDKN1A (encoding p21) and MDM2. The induction of p21 leads to cell cycle arrest, primarily at the G1 phase, while the upregulation of MDM2, an E3 ubiquitin ligase, forms a negative feedback loop to regulate p53 levels. Ultimately, the restoration of p53 function by this compound triggers apoptosis in cancer cells harboring the Y220C mutation.

References

Rezatapopt: An In-depth Technical Guide to its Core Downstream Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rezatapopt (PC14586) is a first-in-class, orally bioavailable small molecule designed to selectively reactivate the mutant p53 protein harboring the Y220C substitution.[1][2] This mutation, found in a variety of solid tumors, creates a druggable surface pocket that leads to the protein's thermal instability and loss of tumor suppressor function.[3][4] this compound binds to this pocket, stabilizing the p53-Y220C protein and restoring its wild-type conformation and DNA-binding ability.[3] This reactivation of p53's transcriptional activity triggers a cascade of downstream signaling events, culminating in cell cycle arrest and apoptosis in cancer cells. This technical guide provides a detailed overview of the core downstream signaling pathways activated by this compound, supported by quantitative data, detailed experimental protocols, and pathway visualizations.

Mechanism of Action: Restoring Wild-Type p53 Function

The primary mechanism of action of this compound is the restoration of the tumor suppressor function of the p53-Y220C mutant protein. By binding to the Y220C-induced crevice, this compound stabilizes the protein in its wild-type conformation, enabling it to bind to its consensus DNA response elements and transactivate target genes. This initiates two major downstream pathways: cell cycle arrest and apoptosis.

G1 Cell Cycle Arrest Pathway

A primary consequence of this compound-mediated p53 reactivation is the induction of G1 cell cycle arrest. This is predominantly mediated by the upregulation of the cyclin-dependent kinase (CDK) inhibitor p21 (also known as CDKN1A).

p21-Mediated Inhibition of Cyclin/CDK Complexes

Activated p53 directly binds to the promoter of the CDKN1A gene, leading to increased transcription and translation of the p21 protein. p21 then inhibits the activity of cyclin E/CDK2 and cyclin D/CDK4/6 complexes. This inhibition prevents the phosphorylation of the Retinoblastoma (Rb) protein. Hypophosphorylated Rb remains bound to the E2F transcription factor, preventing the expression of genes required for S-phase entry and thereby halting the cell cycle in the G1 phase.

Repression of DREAM Complex Targets

In addition to p21 upregulation, this compound-activated p53 also leads to the repression of genes targeted by the DREAM (Dimerization Partner, RB-like, E2F, and MuvB) complex. The DREAM complex is a critical regulator of cell cycle progression, and its target genes are essential for DNA replication and mitosis. The repression of these genes further reinforces the G1 cell cycle arrest.

Apoptosis Induction Pathway

This compound also induces apoptosis, or programmed cell death, in cancer cells with the p53-Y220C mutation. This is primarily achieved through the transcriptional upregulation of pro-apoptotic members of the Bcl-2 family, such as PUMA (p53 Upregulated Modulator of Apoptosis) and BAX (Bcl-2-associated X protein).

Upregulation of Pro-Apoptotic Bcl-2 Family Proteins

Activated p53 directly transactivates the PUMA and BAX genes. PUMA protein then binds to and inhibits anti-apoptotic Bcl-2 family members (e.g., Bcl-2, Bcl-xL), thereby liberating BAX and another pro-apoptotic protein, BAK. Liberated BAX and BAK oligomerize in the outer mitochondrial membrane, leading to mitochondrial outer membrane permeabilization (MOMP).

Caspase Cascade Activation

MOMP results in the release of cytochrome c from the mitochondria into the cytosol. Cytosolic cytochrome c binds to Apaf-1, leading to the formation of the apoptosome and the activation of caspase-9. Caspase-9, in turn, activates effector caspases, such as caspase-3, which execute the final stages of apoptosis by cleaving a multitude of cellular substrates.

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical studies of this compound.

Table 1: In Vitro Activity of this compound

| Parameter | Cell Line | Value | Reference |

| IC50 | NUGC-3 (gastric cancer, TP53 Y220C) | 504 nM | |

| SC150 (p53 Y220C DNA binding) | - | 9 nM |

Table 2: In Vivo Antitumor Efficacy of this compound in Xenograft Models

| Model | Treatment | Tumor Growth Inhibition (TGI) / Regression | Reference |

| NUGC-3 Xenograft | 25 mg/kg, p.o., QD | 33% TGI | |

| NUGC-3 Xenograft | 50 mg/kg, p.o., QD | 71% TGI | |

| NUGC-3 Xenograft | 100 mg/kg, p.o., QD | 80% Regression |

Table 3: Pharmacokinetic Profile of this compound in Mice

| Parameter | Dose | Value | Reference |

| Cmax | 50 mg/kg, p.o. | 16600 ng/mL | |

| AUC0-last | 50 mg/kg, p.o. | 163342 ng·h/mL |

Detailed Experimental Protocols

Quantitative Real-Time PCR (qRT-PCR) for p53 Target Gene Expression

Protocol:

-

Cell Culture and Treatment: Plate cells (e.g., NUGC-3) at a suitable density and allow them to adhere overnight. Treat cells with various concentrations of this compound or vehicle control (DMSO) for the desired time points.

-

RNA Extraction: Following treatment, lyse the cells and extract total RNA using a commercial kit (e.g., RNeasy Kit, Qiagen) according to the manufacturer's instructions. Assess RNA quality and quantity using a spectrophotometer.

-

cDNA Synthesis: Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcription kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad) with a mix of oligo(dT) and random hexamer primers.

-

qRT-PCR: Perform qRT-PCR using a SYBR Green-based master mix and a real-time PCR detection system. Use primers specific for the target genes (CDKN1A, MDM2, etc.) and a housekeeping gene (e.g., GAPDH, ACTB) for normalization. A typical thermal cycling protocol is: 95°C for 3 min, followed by 40 cycles of 95°C for 10 s and 60°C for 30 s.

-

Data Analysis: Calculate the relative gene expression using the comparative Ct (ΔΔCt) method.

Immunoblotting for p53 Signaling Proteins

Protocol:

-

Cell Lysis and Protein Quantification: After treatment with this compound, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors. Determine the protein concentration of the lysates using a BCA protein assay.

-

SDS-PAGE and Protein Transfer: Denature 20-30 µg of protein per sample by boiling in Laemmli buffer. Separate the proteins by SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF membrane.

-

Immunoblotting: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against p21, MDM2, or other proteins of interest overnight at 4°C. After washing, incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Use an antibody against a housekeeping protein (e.g., β-actin, GAPDH) as a loading control.

Xenograft Mouse Model for In Vivo Efficacy

Protocol:

-

Cell Implantation: Subcutaneously inject a suspension of human cancer cells harboring the TP53 Y220C mutation (e.g., NUGC-3) into the flank of immunodeficient mice (e.g., nude mice).

-

Tumor Growth and Treatment: Monitor tumor growth regularly. Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups. Administer this compound orally at the desired doses and schedule. The control group receives the vehicle.

-

Efficacy Assessment: Measure tumor volume and body weight periodically. At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry, immunoblotting).

-

Data Analysis: Calculate tumor growth inhibition (TGI) or regression for the treatment groups compared to the control group.

Conclusion

This compound represents a promising therapeutic strategy for cancers harboring the TP53 Y220C mutation. Its ability to restore the wild-type function of p53 leads to the activation of well-defined downstream signaling pathways that effectively induce cell cycle arrest and apoptosis, ultimately resulting in tumor growth inhibition. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals working to further understand and develop this novel class of targeted cancer therapeutics.

References

- 1. The Role of the Cyclin Dependent Kinase Inhibitor p21cip1/waf1 in Targeting Cancer: Molecular Mechanisms and Novel Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound: A promising small-molecule “refolder” specific for TP53Y220C mutant tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound | PYNNACLE clinical study [pynnaclestudy.com]

Rezatapopt's Modulation of p53 Target Gene Expression: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rezatapopt (formerly PC14586) is a first-in-class, orally available small molecule designed to selectively reactivate the tumor suppressor function of the p53 protein harboring the Y220C mutation.[1][2][3] This specific mutation leads to a conformational change in the p53 protein, creating a surface crevice that destabilizes the protein and abrogates its DNA-binding ability, thus impairing its tumor-suppressive functions.[4] this compound binds with high affinity to this crevice, stabilizing the p53-Y220C mutant protein in its wild-type conformation and restoring its ability to regulate the transcription of target genes. This technical guide provides an in-depth analysis of the effects of this compound on p53 target gene expression, supported by quantitative data, detailed experimental protocols, and pathway visualizations.

Mechanism of Action: Restoring Wild-Type p53 Function

The core mechanism of this compound involves the structural correction of the Y220C-mutant p53 protein. This restoration of the wild-type conformation enables the p53 protein to once again bind to specific DNA sequences known as p53 response elements, leading to the transcriptional activation or repression of a host of downstream target genes. The functional consequence of this reactivation is the induction of cell-cycle arrest, primarily at the G1 phase, and the inhibition of tumor cell proliferation.

References

Rezatapopt (PC14586): A Technical Whitepaper on the Discovery and Development of a First-in-Class p53 Y220C Reactivator

For Researchers, Scientists, and Drug Development Professionals

Abstract

The tumor suppressor protein p53 is a critical regulator of cellular stress responses, and its inactivation by mutation is a hallmark of over half of all human cancers. The TP53 Y220C mutation, one of the most common p53 mutations, results in a conformationally unstable protein with diminished tumor-suppressive function. Rezatapopt (PC14586) is a first-in-class, orally bioavailable small molecule designed to specifically target and reactivate the p53 Y220C mutant protein. This technical guide provides an in-depth overview of the discovery, mechanism of action, and preclinical and clinical development of this compound, presenting key data and experimental methodologies for the scientific community.

Introduction: The Challenge of Targeting Mutant p53

The p53 protein, often termed the "guardian of the genome," plays a pivotal role in preventing tumorigenesis by inducing cell cycle arrest, senescence, or apoptosis in response to cellular damage.[1] Mutations in the TP53 gene are the most frequent genetic alterations in human cancer, leading to the expression of dysfunctional p53 proteins that not only lose their tumor-suppressive activities but can also gain oncogenic functions.[2]

The Y220C mutation in the p53 DNA-binding domain creates a surface crevice that destabilizes the protein's structure, leading to its rapid unfolding and degradation.[3] This structural instability abrogates its ability to bind to DNA and transactivate target genes. The restoration of wild-type function to mutant p53 has long been a coveted but challenging goal in oncology drug development.

This compound (PC14586) emerged from a structure-guided drug design program aimed at identifying small molecules that could specifically bind to the Y220C-induced pocket, stabilize the protein in its native conformation, and thereby restore its tumor-suppressive function.[4]

Discovery and Preclinical Development

Lead Identification and Optimization

The discovery of this compound began with a hit generation campaign that identified several small molecules capable of targeting the p53 Y220C mutant protein.[5] Initial hits, including the carbazole series compound PhiKan83 and the iodophenol series compound PK1596, provided a foundation for structure-based design. An indole scaffold was ultimately selected for its synthetic tractability, allowing for the systematic optimization of potency and pharmacokinetic properties.

A key assay utilized in the screening and optimization process was a time-resolved fluorescence resonance energy transfer (FRET) assay designed to measure the DNA-binding activity of the p53 Y220C mutant protein in the presence of test compounds. This assay enabled the quantification of p53 reactivation.

Mechanism of Action: Restoring Wild-Type p53 Function

This compound is designed to fit snugly into the mutation-induced pocket of the p53 Y220C protein. X-ray crystallography studies have confirmed that this compound binding stabilizes the mutant protein, shifting its conformation back towards the wild-type state. This structural correction restores the protein's ability to bind to its consensus DNA sequences and activate the transcription of downstream target genes involved in cell cycle arrest and apoptosis, such as CDKN1A (p21) and MDM2.

dot

Caption: Mechanism of action of this compound.

Preclinical Efficacy

The efficacy of this compound was evaluated in a panel of cancer cell lines. In cells harboring the TP53 Y220C mutation, such as the gastric cancer cell line NUGC-3 and the pancreatic carcinoma cell line T3M-4, this compound demonstrated potent and selective inhibition of cell proliferation. In contrast, minimal effects were observed in p53 wild-type or null cell lines, highlighting the targeted nature of the drug.

| Cell Line | p53 Status | This compound IC50 |

| NUGC-3 | Y220C | 504 nM |

| T3M-4 | Y220C | Data not specified |

| SJSA-1 | Wild-Type | Data not specified |

| NUGC-3-KO | p53 Knockout | Data not specified |

| Table 1: In Vitro Cell Viability Data for this compound. |

In vivo efficacy was assessed in mouse xenograft models using human tumor cells with the TP53 Y220C mutation. Oral administration of this compound led to significant tumor growth inhibition and, at higher doses, tumor regression in a dose-dependent manner. These studies confirmed the translation of in vitro activity to in vivo anti-tumor effects at well-tolerated doses.

| Xenograft Model | Treatment Dose (Oral, Daily) | Tumor Growth Inhibition (TGI) / Regression |

| NUGC-3 | 25 mg/kg | 33% TGI |

| NUGC-3 | 50 mg/kg | 71% TGI |

| NUGC-3 | 100 mg/kg | 80% Regression |

| T3M-4 | 25 mg/kg | 40% TGI |

| T3M-4 | 50 mg/kg | 47% TGI |

| T3M-4 | 100 mg/kg | 72% TGI |

| Table 2: In Vivo Efficacy of this compound in Xenograft Models. |

Clinical Development

This compound is currently being evaluated in the PYNNACLE (NCT04585750) clinical trial, a Phase 1/2 open-label, multicenter study in patients with advanced solid tumors harboring a TP53 Y220C mutation.

Phase 1 Study

The Phase 1 portion of the PYNNACLE study was designed to assess the safety, tolerability, pharmacokinetics, and preliminary efficacy of this compound to determine the recommended Phase 2 dose (RP2D). The study enrolled patients with a variety of solid tumors carrying the TP53 Y220C mutation. This compound demonstrated a favorable safety profile, with the most common treatment-related adverse events being nausea, fatigue, and increased blood creatinine.

Phase 2 Study

The ongoing Phase 2 portion of the PYNNACLE trial is evaluating the efficacy of this compound as a monotherapy in multiple cohorts of patients with specific tumor types harboring the TP53 Y220C mutation and who are KRAS wild-type. Interim results have shown promising anti-tumor activity across a range of solid tumors.

| Tumor Type (KRAS wild-type) | Number of Patients (n) | Overall Response Rate (ORR) | Median Duration of Response (DOR) |

| All Tumors | 97 | 33% | 6.2 months |

| Ovarian Cancer | 44 | 43% | 7.6 months |

| Breast Cancer | 11 | 18% | Not Reported |

| Endometrial Cancer | 5 | 60% | Not Reported |

| Lung Cancer | 18 | 22% | Not Reported |

| Other Tumors | 19 | 21% | Not Reported |

| Table 3: Interim Efficacy Results from the Phase 2 PYNNACLE Study (Data cutoff: August 4, 2025). |

Experimental Protocols

Time-Resolved Fluorescence Resonance Energy Transfer (FRET) Assay

This assay was developed to quantitatively measure the ability of compounds to reactivate the DNA-binding function of the p53 Y220C mutant.

-

Principle: The assay measures the proximity between a His-tagged p53 Y220C DNA binding domain and a biotin-labeled consensus DNA oligonucleotide.

-

Reagents:

-

Recombinant His-tagged p53 Y220C DNA binding domain

-

Biotin-labeled consensus DNA oligonucleotide

-

Allophycocyanin (APC)-conjugated anti-His-tag antibody

-

Europium-conjugated streptavidin

-

-

Procedure:

-

The p53 protein and DNA are incubated with the test compound.

-

The APC-conjugated anti-His-tag antibody and europium-conjugated streptavidin are added.

-

If the p53 protein binds to the DNA, the His-tag and biotin are brought into close proximity, allowing for FRET to occur between the europium donor and the APC acceptor.

-

The FRET signal is measured using a suitable plate reader.

-

The substrate concentration required to increase DNA binding by 1.5-fold (SC150) is calculated.

-

dot

Caption: Workflow for the p53 DNA-binding FRET assay.

Cell Viability (MTT) Assay

This colorimetric assay is used to assess the effect of this compound on the metabolic activity of cancer cell lines, which is an indicator of cell viability.

-

Principle: The assay measures the reduction of the yellow tetrazolium salt 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) to purple formazan crystals by metabolically active cells.

-

Procedure:

-

Cancer cell lines (e.g., NUGC-3, T3M-4, SJSA-1, NUGC-3-KO) are seeded in 96-well plates.

-

Cells are incubated with varying concentrations of this compound for a specified period (e.g., five days).

-

MTT solution is added to each well and incubated to allow for formazan crystal formation.

-

The formazan crystals are solubilized with a suitable solvent (e.g., DMSO).

-

The absorbance of the solubilized formazan is measured at a specific wavelength using a microplate reader.

-

Cell viability is expressed as a percentage of the untreated control, and IC50 values are calculated.

-

In Vivo Xenograft Studies

These studies are conducted to evaluate the anti-tumor activity of this compound in a living organism.

-

Animal Model: Immunocompromised mice (e.g., nude mice) are used to prevent rejection of human tumor xenografts.

-

Tumor Implantation: Human cancer cells harboring the TP53 Y220C mutation (e.g., NUGC-3) are subcutaneously injected into the flanks of the mice.

-

Treatment: Once tumors reach a palpable size, mice are randomized into treatment and control groups. This compound is administered orally at various doses, typically once daily.

-

Efficacy Assessment: Tumor volume is measured regularly using calipers. Body weight is also monitored as an indicator of toxicity.

-

Endpoint: At the end of the study, tumors are excised and weighed. Tumor growth inhibition (TGI) or regression is calculated relative to the vehicle-treated control group.

Conclusion and Future Directions

This compound (PC14586) represents a significant advancement in the field of precision oncology, offering a novel therapeutic strategy for patients with tumors harboring the TP53 Y220C mutation. The discovery and development of this first-in-class p53 reactivator have been guided by a deep understanding of the structural biology of the mutant protein and the application of rigorous preclinical and clinical evaluation.

The promising efficacy and manageable safety profile observed in the PYNNACLE trial underscore the potential of this compound to address a significant unmet medical need. Future research will likely focus on expanding the clinical application of this compound to other TP53 Y220C-mutant cancers, exploring combination therapies to enhance its anti-tumor activity, and identifying biomarkers to predict patient response. The journey of this compound from a rational drug design concept to a promising clinical candidate provides a compelling blueprint for the development of targeted therapies for other "undruggable" cancer targets.

References

Rezatapopt's Specificity for the TP53 Y220C Mutation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The TP53 gene, a critical tumor suppressor, is the most frequently mutated gene in human cancers. The Y220C mutation in the p53 protein, while accounting for a subset of these mutations, represents a significant therapeutic target due to a unique structural feature it imparts. This mutation creates a druggable surface pocket that leads to protein destabilization and loss of function. Rezatapopt (PC14586) is a first-in-class small molecule designed to specifically bind to this Y220C-induced crevice, thereby stabilizing the p53 protein, restoring its wild-type conformation and tumor-suppressive functions. This technical guide provides an in-depth overview of the preclinical and clinical data supporting the specificity and mechanism of action of this compound in treating TP53 Y220C-mutated cancers.

The TP53 Y220C Mutation: A Unique Therapeutic Target

The Y220C mutation in the DNA-binding domain of the p53 protein results in the substitution of a large tyrosine residue with a smaller cysteine. This substitution creates a distinct, hydrophobic pocket on the protein's surface. The presence of this cavity destabilizes the protein, leading to its partial unfolding and subsequent inactivation.[1] This loss of function abrogates the cell's primary defense against oncogenic transformation. The unique and well-defined nature of this mutation-induced pocket makes it an attractive target for small-molecule therapeutics aimed at restoring wild-type p53 function.

Mechanism of Action: this compound's Selective Re-folding of Mutant p53

This compound is an orally available small molecule that has been specifically designed to fit into the surface crevice created by the Y220C mutation.[2] By binding to this pocket, this compound acts as a molecular "chaperone," stabilizing the mutant p53 protein and promoting its refolding into a wild-type-like conformation.[3] This restored conformation enables the p53 protein to once again bind to its target DNA sequences, leading to the transcriptional activation of downstream genes involved in cell cycle arrest and apoptosis.[4]

The proposed mechanism of action for this compound is visually represented in the following signaling pathway diagram.

Quantitative Preclinical Data

The specificity and potency of this compound have been extensively characterized in a battery of preclinical assays. The following tables summarize key quantitative data from these studies.

Table 1: Biochemical and Cellular Activity of this compound

| Parameter | Assay Type | Value | Cell Line(s) / Protein | Reference |

| Binding Affinity (Kd) | Surface Plasmon Resonance (SPR) | 9 nM | Recombinant p53 Y220C | [5] |

| DNA Binding Enhancement (SC150) | Time-Resolved FRET (TR-FRET) | 9 nM | Recombinant p53 Y220C | |

| Cellular Potency (IC50) | 5-Day MTT Assay | 504 nM | NUGC-3 (gastric cancer, TP53 Y220C) | |

| Cellular Potency (IC50) | 5-Day MTT Assay | 0.23 - 1.8 µM | Various TP53 Y220C mutant cell lines | |

| Selectivity vs. Wild-Type | 5-Day MTT Assay | >20 µM | SJSA-1 (osteosarcoma, wild-type TP53) | |

| Selectivity vs. p53 Null | 5-Day MTT Assay | 15.5 µM | NUGC-3_KO (p53 knockout) |

Table 2: In Vivo Efficacy of this compound in Xenograft Models

| Xenograft Model | Dosing | Outcome | Reference |

| NUGC-3 (gastric cancer, TP53 Y220C) | 25 mg/kg, oral, daily | 33% Tumor Growth Inhibition (TGI) | |

| NUGC-3 (gastric cancer, TP53 Y220C) | 50 mg/kg, oral, daily | 71% Tumor Growth Inhibition (TGI) | |

| NUGC-3 (gastric cancer, TP53 Y220C) | 100 mg/kg, oral, daily | 80% Tumor Regression |

Experimental Protocols

The following sections detail the methodologies for key experiments cited in this guide.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

This assay was employed to quantify the ability of this compound to enhance the binding of the p53 Y220C protein to its consensus DNA sequence.

Cell Viability (MTT) Assay

The MTT assay was utilized to determine the cytotoxic effects of this compound on various cancer cell lines.

References

- 1. biorxiv.org [biorxiv.org]

- 2. Restoration of the Tumor Suppressor Function of Y220C-Mutant p53 by this compound, a Small-Molecule Reactivator - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound: A promising small-molecule “refolder” specific for TP53Y220C mutant tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

Restoring the Guardian: A Technical Guide to Rezatapopt's Role in Revitalizing p53 Tumor Suppressor Function

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The tumor suppressor protein p53, often termed the "guardian of the genome," is functionally inactivated by mutations in over half of all human cancers, making its restoration a paramount goal in oncology.[1] The TP53 Y220C mutation, present in approximately 1% of solid tumors, creates a structurally unstable protein with diminished tumor-suppressive capacity.[2][3] Rezatapopt (PC14586) is a first-in-class, orally bioavailable small molecule designed to specifically target and reactivate the p53-Y220C mutant protein.[4][5] This technical guide provides an in-depth overview of the mechanism of action of this compound, quantitative data from preclinical and clinical studies, detailed experimental protocols for key assays, and visualizations of the critical pathways and workflows.

Mechanism of Action: Rescuing a Disabled Guardian

The Y220C mutation in the DNA-binding domain of p53 creates a novel, druggable hydrophobic pocket on the protein's surface. This structural change leads to thermal instability at physiological temperatures, causing the protein to misfold and lose its ability to bind to its target DNA sequences effectively.

This compound is engineered to fit with high affinity and selectivity into this mutation-induced crevice. By binding non-covalently, it acts as a molecular "chaperone" or scaffold, stabilizing the p53-Y220C protein in its wild-type (WT) conformation. This structural correction restores the protein's critical function: its ability to bind to p53 response elements in the genome and activate the transcription of downstream target genes. The reactivation of this transcriptional program re-engages the cell's natural tumor suppression machinery, leading to cell cycle arrest, apoptosis, and potent anti-tumor activity.

Quantitative Data Presentation

This compound's efficacy has been quantified through a range of biochemical, in vitro, and in vivo studies, as well as clinical trials.

Table 1: Biochemical and In Vitro Activity of this compound (PC14586)

| Parameter | Assay | Value | Reference |

| DNA Binding Potency (SC150) | TR-FRET | 9 nM | |

| Binding Affinity (Kd) | Surface Plasmon Resonance (SPR) | Low nM range | |

| Protein Stabilization (ΔTm) | Thermal Shift Assay | Stabilizes to ~42°C (WT p53 Tm) | |

| Cellular Proliferation (IC50) | 5-Day MTT Assay | 504 nM (NUGC-3 Gastric Cancer) | |

| Cellular Proliferation (IC50) | 5-Day MTT Assay | < 1 µM in multiple p53-Y220C lines |

SC150: Substrate concentration required to increase DNA binding by 1.5-fold. Tm: Melting Temperature.

Table 2: In Vivo Efficacy of this compound in Xenograft Models

| Model | Dosing | Result | Reference |

| NUGC-3 (Gastric Cancer) | 25 mg/kg, oral, daily | 33% Tumor Growth Inhibition (TGI) | |

| NUGC-3 (Gastric Cancer) | 50 mg/kg, oral, daily | 71% TGI | |

| NUGC-3 (Gastric Cancer) | 100 mg/kg, oral, daily | 80% Tumor Regression | |

| T3M-4 (Pancreatic Cancer) | 100 mg/kg, oral, daily | 72% TGI |

Table 3: Clinical Efficacy of this compound (PYNNACLE Study, Phase 1/2)

| Patient Cohort | Metric | Value | Reference |

| All Tumors (Phase 2) (n=97) | Overall Response Rate (ORR) | 33% | |

| Ovarian Cancer (Phase 2) (n=44) | ORR | 43% | |

| Endometrial Cancer (Phase 2) (n=5) | ORR | 60% | |

| Lung Cancer (Phase 2) (n=18) | ORR | 22% | |

| Breast Cancer (Phase 2) (n=11) | ORR | 18% | |

| All Tumors (Phase 2) (n=97) | Median Duration of Response (DOR) | 6.2 months | |

| Ovarian Cancer (Phase 1) (n=15) | ORR (efficacious dose range) | 47% |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. Below are representative protocols for key assays used to characterize this compound.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

This assay quantitatively measures the ability of this compound to promote the binding of the p53-Y220C DNA-binding domain (DBD) to a consensus DNA sequence.

Principle: A His-tagged p53-Y220C DBD protein is incubated with a biotinylated DNA oligonucleotide containing a p53 response element. An Europium (Eu)-labeled anti-His antibody (donor) and a Streptavidin-conjugated allophycocyanin (acceptor) are added. When the p53 protein binds the DNA, the donor and acceptor fluorophores are brought into proximity, allowing for energy transfer upon excitation. This compound-induced binding enhances the FRET signal.

Protocol:

-

Reagent Preparation: Prepare assay buffer (e.g., 25 mM HEPES, 200 mM KCl, pH 7.6). Dilute recombinant His-p53-Y220C DBD, biotinylated-DNA oligo, Eu-anti-His Ab, and Streptavidin-APC to desired working concentrations. Prepare a serial dilution of this compound.

-

Reaction Assembly: In a 384-well assay plate, add 5 µL of the this compound dilution or vehicle control (DMSO).

-

Protein-DNA Incubation: Add 10 µL of a pre-mixed solution of His-p53-Y220C DBD and biotinylated-DNA oligo to each well. Incubate for 60 minutes at room temperature.

-

Detection: Add 5 µL of a pre-mixed solution of Eu-anti-His Ab and Streptavidin-APC. Incubate for 60 minutes at room temperature, protected from light.

-

Data Acquisition: Read the plate on a TR-FRET enabled plate reader, measuring emissions at 620 nm (Europium) and 665 nm (APC).

-

Analysis: Calculate the ratio of (665 nm / 620 nm) * 10,000. Plot the ratio against the this compound concentration and determine the SC150 value using non-linear regression.

References

- 1. This compound: A promising small-molecule "refolder" specific for TP53Y220C mutant tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. aacrjournals.org [aacrjournals.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Item - Supplementary File S13 from Restoration of the Tumor Suppressor Function of Y220C-Mutant p53 by this compound, a Small-Molecule Reactivator - American Association for Cancer Research - Figshare [aacr.figshare.com]

- 5. Mutant p53 as a Therapeutic Target: The Report of Its Death Was an Exaggeration - PMC [pmc.ncbi.nlm.nih.gov]

Rezatapopt's Therapeutic Potential: A Technical Deep Dive into Cell Cycle Arrest and Apoptosis Induction

For Immediate Release

PRINCETON, NJ – November 28, 2025 – PMV Pharmaceuticals, Inc. (Nasdaq: PMVP), a leader in precision oncology, today released a comprehensive technical guide detailing the mechanism of action of its lead candidate, Rezatapopt (PC14586). This document, intended for researchers, scientists, and drug development professionals, elucidates the preclinical evidence of this compound-induced cell cycle arrest and apoptosis in cancer cells harboring the TP53 Y220C mutation.

This compound is a first-in-class, oral small molecule designed to selectively reactivate the tumor suppressor function of the p53 protein in cancers carrying the specific Y220C mutation. This mutation accounts for approximately 1% of all solid tumors, representing a significant patient population with high unmet medical need. The data presented in this guide underscore the potential of this compound as a targeted therapy that addresses the underlying genetic driver of these cancers.

Mechanism of Action: Restoring p53's Guardian Role

The TP53 gene, often called the "guardian of the genome," is the most frequently mutated gene in human cancers. The Y220C mutation creates a crevice in the p53 protein, leading to its destabilization and loss of tumor-suppressive function. This compound is designed to bind to this mutation-induced pocket, stabilizing the p53 protein in its wild-type conformation and restoring its ability to regulate cell growth and division.[1][2]

Preclinical studies have demonstrated that this compound's reactivation of p53 leads to the transcriptional upregulation of key downstream target genes, including CDKN1A (encoding p21) and MDM2.[2] The p21 protein is a critical inhibitor of cyclin-dependent kinases (CDKs), leading to a halt in cell cycle progression, primarily at the G1/S checkpoint. The MDM2 protein, while part of a negative feedback loop, is also a hallmark of p53 activation. Furthermore, this compound has been shown to upregulate the expression of pro-apoptotic genes such as BAX, FAS, GADD45A, and BBC3, priming the cancer cells for programmed cell death.

Quantitative Analysis of this compound's Cellular Effects

The following tables summarize the quantitative data from preclinical studies, demonstrating this compound's efficacy in inhibiting cell proliferation and inducing cell cycle arrest.

Table 1: In Vitro Cell Proliferation Inhibition by this compound

| Cell Line | Cancer Type | TP53 Mutation | This compound IC50 (µM) |

| NUGC-3 | Gastric Carcinoma | Y220C | < 1 |

| T3M-4 | Pancreatic Carcinoma | Y220C | Not specified |

| SNU-NCC-19 | Colon Carcinoma | Y220C | < 1 |

| BxPC-3 | Pancreatic Carcinoma | Y220C | < 1 |

| HCC2935 | Lung Adenocarcinoma | Y220C | < 1 |

| HuH-7 | Hepatocellular Carcinoma | Y220C | < 1 |

| MFE-296 | Endometrial Adenocarcinoma | Y220C | < 1 |

Data from 5-day MTT proliferation assays.

Table 2: In Vivo Tumor Growth Inhibition by this compound in Xenograft Models

| Xenograft Model | Cancer Type | This compound Dose (mg/kg, oral, daily) | Tumor Growth Inhibition (TGI) / Regression |

| NUGC-3 | Gastric Carcinoma | 25 | 33% TGI |

| 50 | 71% TGI | ||

| 100 | 80% Regression | ||

| T3M-4 | Pancreatic Carcinoma | 25 | 40% TGI |

| 50 | 47% TGI | ||

| 100 | 72% TGI |

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms and methodologies discussed, the following diagrams have been generated.

Caption: this compound signaling pathway in TP53 Y220C mutant cancer cells.

Caption: Experimental workflow for cell cycle analysis.

Detailed Experimental Protocols

Cell Proliferation Assay (MTT Assay)

-

Cell Seeding: Cancer cell lines harboring the TP53 Y220C mutation were seeded in 96-well plates at an appropriate density and allowed to adhere overnight.

-

Compound Treatment: Cells were treated with a serial dilution of this compound or vehicle control (DMSO) for 5 days.

-

MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution was added to each well and incubated for 4 hours at 37°C to allow for formazan crystal formation.

-

Solubilization: The medium was removed, and DMSO was added to each well to dissolve the formazan crystals.

-

Absorbance Reading: The absorbance was measured at 570 nm using a microplate reader.

-

Data Analysis: The half-maximal inhibitory concentration (IC50) values were calculated from the dose-response curves.

Cell Cycle Analysis by Flow Cytometry

-

Cell Culture and Treatment: Cells were cultured to 60-70% confluency and treated with this compound or vehicle control for the desired time points.

-

Cell Harvesting: Cells were harvested by trypsinization, washed with ice-cold phosphate-buffered saline (PBS), and collected by centrifugation.

-

Fixation: The cell pellet was resuspended in ice-cold 70% ethanol and incubated at -20°C for at least 2 hours for fixation.

-

Staining: The fixed cells were washed with PBS and then resuspended in a staining solution containing propidium iodide (PI) and RNase A.

-

Flow Cytometry: The DNA content of the cells was analyzed using a flow cytometer.

-

Data Analysis: The percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle was determined using cell cycle analysis software.

Western Blot Analysis

-

Protein Extraction: Following treatment with this compound, cells were lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration of the lysates was determined using a BCA protein assay.

-

SDS-PAGE and Transfer: Equal amounts of protein were separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane was blocked and then incubated with primary antibodies against p21, MDM2, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

-

Secondary Antibody Incubation: After washing, the membrane was incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

This technical guide provides a foundational understanding of the mechanism by which this compound exerts its anti-tumor effects. The restoration of p53 function, leading to cell cycle arrest and apoptosis, presents a promising therapeutic strategy for patients with TP53 Y220C-mutant cancers. Further clinical investigation in the ongoing PYNNACLE study will continue to evaluate the safety and efficacy of this compound in this patient population.

References

An In-depth Technical Guide on the Molecular Interactions Between Rezatapopt and the p53 Y220C Pocket

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular interactions between Rezatapopt (PC14586), a first-in-class small molecule p53 reactivator, and the p53 Y220C mutant protein. The Y220C mutation in the TP53 gene, the ninth most common p53 mutation, creates a surface cavity that destabilizes the protein, leading to its unfolding and loss of tumor suppressor function.[1][2] this compound is designed to selectively bind to this pocket, restoring the wild-type conformation and function of the p53 protein.[3][4][5] This document details the quantitative biochemical and cellular data, experimental protocols for key assays, and visual representations of the relevant pathways and workflows.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound and related compounds in their interaction with the p53 Y220C mutant protein. This data is crucial for understanding the potency and selectivity of these molecules.

Table 1: Biochemical Properties of p53 Y220C Reactivators

| Compound | SC150 (nM) a | Kd (nM) b | ΔTm (°C) c |

| This compound (PC14586) | 9 | Not Determined | Not Determined |

| PC14374 | Not Determined | Not Determined | Not Determined |

| PC10709 | Not Determined | Not Determined | Not Determined |

| PC09859 | 54 | Not Determined | Not Determined |

| PhiKan083 | 37,200 | ~150,000 | Not Determined |

| PK1596 | 1,600 | Not Determined | Not Determined |

-

a SC150: The substrate concentration required to increase the binding of the Y220C DNA-binding domain (DBD) to a consensus p53 response element by 1.5-fold, as measured by a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay.

-

b Kd: The binding constant determined by Surface Plasmon Resonance (SPR).

-

c ΔTm: The change in melting temperature, indicating structural stabilization, as determined by a thermal shift assay.

Table 2: Cellular Activity of this compound

| Cell Line | IC50 (nM) d |

| NUGC-3 (gastric cancer, TP53 Y220C) | 504 |

-

d IC50: The concentration that inhibits 50% of cell growth, as determined by a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

Table 3: Clinical Efficacy of this compound (PYNNACLE Phase 2 Trial)

| Tumor Type | Overall Response Rate (ORR) |

| All Solid Tumors (n=97) | 33% |

| Ovarian Cancer (n=44) | 43% |

| Endometrial Cancer (n=5) | 60% |

| Lung Cancer (n=18) | 22% |

| Breast Cancer (n=11) | 18% |

| Other Solid Tumors (n=19) | 21% |

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

This assay is used to quantify the ability of compounds to restore the DNA-binding function of the p53 Y220C mutant.

Principle: The assay measures the binding of the recombinant His-tagged Y220C p53 DNA-binding domain (DBD) to a biotin-labeled consensus DNA sequence. The binding event brings a Europium-conjugated streptavidin (donor) and an allophycocyanin-conjugated anti-His6 tag antibody (acceptor) into close proximity, resulting in a FRET signal.

Protocol:

-

Add 1 µL of the test compound in DMSO or DMSO alone to the wells of a 384-well plate.

-

Add a solution containing recombinant His6-tag Y220C p53 DBD protein and biotin-labeled consensus DNA.

-

Incubate to allow for compound binding and potential restoration of p53 DNA-binding activity.

-

Add a detection mixture containing Europium-conjugated streptavidin and allophycocyanin-conjugated anti-His6 tag antibody.

-

Incubate to allow for antibody and streptavidin binding.

-

Measure the TR-FRET signal using a suitable plate reader.

-

Calculate the SC150 value, which is the compound concentration required to increase DNA binding by 1.5-fold.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique used to measure the binding affinity and kinetics of the interaction between this compound and the p53 Y220C protein.

Principle: A biotinylated p53 Y220C DBD is immobilized on a sensor chip. The test compound is flowed over the surface, and any binding event causes a change in the refractive index at the sensor surface, which is detected in real-time.

Protocol:

-

Immobilize biotinylated p53 Y220C DBD on a streptavidin-coated sensor chip to achieve a response of 200-400 response units.

-

Prepare a series of dilutions of the test compound in a suitable running buffer (e.g., 20 mmol/L HEPES-KOH pH 7.5, 150 mmol/L KCl, 1 mmol/L DTT, 0.05% Tween 20, and 5% DMSO).

-

Inject the compound solutions over the sensor surface using a single-cycle injection technique.

-

Monitor the association and dissociation phases in real-time.

-

Fit the resulting sensorgrams to a suitable binding model to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).

Thermal Shift Assay (Differential Scanning Fluorimetry)

This assay is used to assess the ability of a compound to stabilize the p53 Y220C protein by measuring changes in its melting temperature (Tm).

Principle: The assay monitors the thermal unfolding of the p53 Y220C protein in the presence of a fluorescent dye (e.g., SYPRO Orange) that binds to exposed hydrophobic regions of the unfolded protein, causing an increase in fluorescence. A stabilizing compound will increase the Tm of the protein.

Protocol:

-

Add 1 µL of the test compound in DMSO or DMSO alone to the wells of a 384-well PCR plate.

-

Add 18 µL of a 5.69 µmol/L solution of recombinant His-tag Y220C p53 DBD protein in assay buffer (50 mmol/L Tris-HCl, pH 7.4; 75 mmol/L KCl; and 1 mmol/L DTT).

-

Incubate at room temperature for 10 minutes.

-

Add 1.5 µL of diluted SYPRO Orange dye to each well.

-

Seal the plate and centrifuge briefly.

-

Measure the fluorescence intensity as the temperature is increased incrementally from 26°C to 50°C.

-

Plot the fluorescence intensity against temperature and fit the data to the Boltzmann equation to determine the Tm.

MTT Cell Proliferation Assay

The MTT assay is a colorimetric assay used to measure the cytotoxic or cytostatic effects of a compound on cancer cell lines.

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

-

Seed cells (e.g., NUGC-3) in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with a range of concentrations of the test compound and incubate for a specified period (e.g., 5 days).

-

Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 4 hours at 37°C.

-

Add a solubilization solution (e.g., 10% SDS in 0.01 M HCl) to dissolve the formazan crystals.

-

Incubate overnight at 37°C.

-

Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.

-

Calculate the IC50 value, which is the compound concentration that inhibits cell proliferation by 50%.

Visualizations

The following diagrams, created using the DOT language, illustrate key concepts and workflows.

Mechanism of Action of this compound

Caption: this compound binds to a pocket in the unstable p53 Y220C mutant, restoring its wild-type conformation and tumor suppressor functions.

p53 Signaling Pathway and this compound's Point of Intervention

Caption: this compound restores the function of the p53 Y220C mutant, allowing it to mediate downstream tumor suppressor effects like a wild-type p53 protein.

Experimental Workflow: TR-FRET Assay

Caption: Workflow for the TR-FRET assay to measure the restoration of p53 Y220C DNA binding.

Experimental Workflow: Surface Plasmon Resonance (SPR)

Caption: Workflow for the SPR assay to determine the binding affinity and kinetics of this compound to p53 Y220C.

Experimental Workflow: MTT Assay

Caption: Workflow for the MTT assay to assess the effect of this compound on the proliferation of cancer cells harboring the p53 Y220C mutation.

References

- 1. mdpi.com [mdpi.com]

- 2. pnas.org [pnas.org]

- 3. This compound | PYNNACLE clinical study [pynnaclestudy.com]

- 4. Restoration of the Tumor Suppressor Function of Y220C-Mutant p53 by this compound, a Small-Molecule Reactivator - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Restoration of the Tumor Suppressor Function of Y220C-Mutant p53 by this compound, a Small-Molecule Reactivator - PubMed [pubmed.ncbi.nlm.nih.gov]

Rescuing the Guardian: A Technical Guide to Targeting the p53 Y220C Mutation

For Researchers, Scientists, and Drug Development Professionals

The tumor suppressor protein p53, often hailed as the "guardian of the genome," is a critical regulator of cell cycle arrest, DNA repair, and apoptosis.[1] Its inactivation by mutation is a hallmark of over half of all human cancers, making it a prime target for therapeutic intervention.[2] Among the oncogenic p53 mutations, the Y220C substitution is particularly noteworthy. While not directly impacting the DNA-binding interface, this mutation creates a surface-exposed hydrophobic pocket that destabilizes the protein, leading to its misfolding and aggregation.[3][4] This structural vulnerability, however, presents a unique therapeutic window for small-molecule chaperones that can stabilize the mutant protein and restore its tumor-suppressive function.[1] This guide provides an in-depth technical overview of the foundational research on p53 Y220C as a drug target, summarizing key quantitative data, detailing experimental protocols, and visualizing critical pathways and workflows.

The Structural Consequence and Therapeutic Strategy

The substitution of a large tyrosine residue with a smaller cysteine at position 220 in the p53 DNA-binding domain (DBD) results in the formation of a distinct, druggable crevice on the protein surface. This mutation significantly reduces the thermodynamic stability of the p53 protein, with studies showing a decrease in the melting temperature (Tm) by approximately 8-9°C. The primary therapeutic strategy, therefore, revolves around the development of small molecules that can bind to this mutation-induced pocket, acting as a molecular scaffold to stabilize the native conformation of the p53 protein. This stabilization rescues the wild-type function of p53, leading to the transcriptional activation of its target genes and subsequent induction of cell cycle arrest or apoptosis.

Quantitative Analysis of p53 Y220C Stabilizers

A number of small molecules have been identified and characterized for their ability to bind to and stabilize the p53 Y220C mutant. The following tables summarize the key quantitative data for some of the most well-studied compounds.

| Compound | Binding Affinity (Kd) | Method | Thermal Stabilization (ΔTm) | Method | Cellular Potency | Cell Line |

| PhiKan083 | ~150 µM | Multiple Biophysical Methods | +1.11°C ± 0.06°C (at 250 µM) | DSF | IC50: ~192-722 nM | Lymphoma and Sarcoma cell lines |

| PC14586 (Rezatapopt) | ~2.5 nmol/L | Not Specified | Not Specified | Not Specified | Induces G1 cell-cycle arrest | NUGC-3, T3M-4 |

| KG1 | Not Specified | Not Specified | +1.28°C ± 0.01°C | DSF | Not Specified | Not Specified |

| KG13 | Not Specified | Not Specified | Rescues Tagg to 43°C ± 1°C (similar to WT) | CETSA | Upregulates BBC3 5.1-5.3 fold | NUGC-3, BxPC-3 |

| Aminobenzothiazole 9 | 21 µM | ITC/HSQC NMR | +1.8°C (at 250 µM) | DSF | Not Specified | Not Specified |

| Aminobenzothiazole 49 | 63 µM | ITC/HSQC NMR | +1.3°C (at 250 µM) | DSF | Not Specified | Not Specified |

| Aminobenzothiazole 50 | 22 µM | ITC/HSQC NMR | +1.7°C (at 250 µM) | DSF | Not Specified | Not Specified |

| Carbazole PK9328 (1) | 2 µM | Not Specified | >3°C (at 250 µM) | Not Specified | Reduces cell viability | HUH-7, NUGC-3 |

| JC744 | 320 nM | Not Specified | Potent in vitro stabilization | Not Specified | Not Specified | Not Specified |

| G-593 | Not Specified | Not Specified | Not Specified | Not Specified | EC50 (DNA binding): 0.6 nM | Not Specified |

| G-876 | Not Specified | Not Specified | Not Specified | Not Specified | EC50 (DNA binding): 0.3 nM | Not Specified |

| G-771 | Not Specified | Not Specified | Not Specified | Not Specified | EC50 (DNA binding): 0.4 nM | Not Specified |

| H3 | Not Specified | Not Specified | Not Specified | Not Specified | Significantly lower IC50 in Y220C cells | p53-Y220C cell lines |

| H9 | Not Specified | Not Specified | Not Specified | Not Specified | Significantly lower IC50 in Y220C cells | p53-Y220C cell lines |

DSF: Differential Scanning Fluorimetry; ITC: Isothermal Titration Calorimetry; HSQC NMR: Heteronuclear Single Quantum Coherence Nuclear Magnetic Resonance; CETSA: Cellular Thermal Shift Assay; Tagg: Aggregation Temperature.

Key Experimental Protocols

The characterization of p53 Y220C stabilizers relies on a suite of biophysical and cell-based assays. Below are detailed methodologies for some of the most critical experiments.

Differential Scanning Fluorimetry (DSF)

DSF is a high-throughput method used to determine the thermal stability of a protein by monitoring its unfolding as a function of temperature. The binding of a ligand that stabilizes the protein results in an increase in its melting temperature (Tm).

Protocol:

-

Protein and Compound Preparation:

-

Purified p53 Y220C DNA-binding domain (DBD) is diluted to a final concentration of 2-10 µM in a suitable buffer (e.g., 25 mM HEPES pH 7.2, 150 mM NaCl).

-

Test compounds are serially diluted to the desired concentrations. A vehicle control (e.g., DMSO) is also prepared.

-

-

Assay Setup:

-

In a 96-well or 384-well PCR plate, combine the protein solution, a fluorescent dye that binds to hydrophobic regions of unfolded proteins (e.g., SYPRO Orange at a 5x final concentration), and the test compound or vehicle.

-

The final reaction volume is typically 20-25 µL.

-

-

Data Acquisition:

-

The plate is sealed and placed in a real-time PCR instrument.

-

A temperature ramp is applied, typically from 25°C to 95°C, with a heating rate of 1°C/min.

-

Fluorescence is measured at each temperature increment.

-

-

Data Analysis:

-

The fluorescence intensity is plotted against temperature to generate a melting curve.

-

The Tm is determined by fitting the curve to a Boltzmann equation or by finding the peak of the first derivative of the curve.

-

The change in melting temperature (ΔTm) is calculated by subtracting the Tm of the vehicle control from the Tm of the compound-treated sample.

-

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat change associated with a binding event, allowing for the determination of the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction.

Protocol:

-

Sample Preparation:

-

Purified p53 Y220C protein is placed in the sample cell of the calorimeter at a concentration of 10-20 µM.

-

The test compound is loaded into the injection syringe at a concentration 10-20 times that of the protein.

-

Both protein and ligand solutions must be in identical, degassed buffer.

-

-

Titration:

-

The experiment is performed at a constant temperature (e.g., 25°C).

-

A series of small injections (e.g., 2-10 µL) of the ligand solution are made into the protein solution.

-

The heat change after each injection is measured.

-

-

Data Analysis:

-

The heat change per injection is plotted against the molar ratio of ligand to protein.

-

The resulting binding isotherm is fitted to a suitable binding model (e.g., one-site binding) to determine the Kd, n, and ΔH.

-

Cellular Thermal Shift Assay (CETSA)

CETSA assesses the target engagement of a compound in a cellular environment by measuring the thermal stabilization of the target protein within intact cells or cell lysates.

Protocol:

-

Cell Treatment:

-

Culture cells expressing p53 Y220C to an appropriate confluency.

-

Treat the cells with the test compound or vehicle for a defined period (e.g., 1 hour).

-

-

Heat Shock:

-

Harvest the cells and resuspend them in a suitable buffer.

-

Aliquot the cell suspension and heat the samples to a range of temperatures (e.g., 37°C to 60°C) for a short duration (e.g., 3 minutes).

-

-

Protein Extraction and Analysis:

-

Lyse the cells to release the proteins.

-

Separate the soluble (folded) proteins from the aggregated (unfolded) proteins by centrifugation.

-

The amount of soluble p53 Y220C in the supernatant is quantified by a suitable method, such as Western blotting or ELISA.

-

-

Data Analysis:

-

The amount of soluble protein is plotted against the temperature.

-

A shift in the melting curve to higher temperatures in the presence of the compound indicates target engagement and stabilization.

-

Visualizing the Molecular Landscape

Understanding the signaling pathways and experimental workflows is crucial for a comprehensive grasp of the p53 Y220C drug discovery process. The following diagrams, generated using the DOT language for Graphviz, illustrate these key concepts.

References

- 1. TR-FRET biochemical assays for detecting posttranslational modifications of p53 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Activating p53Y220C with a Mutant-Specific Small Molecule - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | AI-powered discovery of a novel p53-Y220C reactivator [frontiersin.org]

- 4. Assessment of Thermal Stability of Mutant p53 Proteins via Differential Scanning Fluorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Rezatapopt In Vitro Assay Protocols for Cell Lines: A Detailed Guide for Researchers

Application Notes

Rezatapopt (also known as PC14586) is a first-in-class, orally available small molecule designed to selectively reactivate the p53 tumor suppressor protein in cancers harboring the specific TP53 Y220C mutation.[1][2][3] This mutation accounts for approximately 1% of all solid tumors and leads to a conformational instability in the p53 protein, abrogating its tumor-suppressive functions.[4][5] this compound works by binding to a small, druggable pocket created by the Y220C mutation, thereby stabilizing the p53 protein in its wild-type conformation. This restoration of proper folding reactivates p53's transcriptional activity, leading to the upregulation of downstream target genes involved in cell cycle arrest, apoptosis, and tumor suppression, such as CDKN1A (p21) and MDM2.

These application notes provide detailed protocols for essential in vitro assays to evaluate the efficacy and mechanism of action of this compound in cancer cell lines carrying the TP53 Y220C mutation. The provided methodologies for cell viability, target engagement, and downstream signaling analysis are intended to guide researchers in the pre-clinical assessment of this novel p53 reactivator.

Quantitative Data Summary

The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound in various cancer cell lines, highlighting its potency and selectivity for cells with the TP53 Y220C mutation.

| Cell Line | Cancer Type | TP53 Status | This compound IC50 (nM) |

| NUGC-3 | Gastric Cancer | Y220C | 504 |

| T3M-4 | Pancreatic Carcinoma | Y220C | <1000 |

| BxPC-3 | Pancreatic Cancer | Y220C | <1000 |

| SNU-NCC-19 | - | Y220C | <1000 |

| HCC2935 | - | Y220C | <1000 |

| HuH-7 | Hepatocellular Carcinoma | Y220C | <1000 |

| MFE-296# | - | Y220C | <1000 |

| SJSA-1 | Osteosarcoma | Wild-Type | >10000 |

| NUGC-3-KO | Gastric Cancer | p53 Knockout | >10000 |

This compound Signaling Pathway

References

Application Notes and Protocols for Establishing Rezatapopt Xenograft Mouse Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to establishing and utilizing xenograft mouse models for the preclinical evaluation of Rezatapopt (also known as PC14586), a first-in-class, orally available small-molecule reactivator of the p53 Y220C mutant protein.

Introduction

This compound is an investigational therapeutic designed to selectively bind to a crevice created by the Y220C mutation in the TP53 gene, stabilizing the p53 protein in its wild-type conformation and restoring its tumor suppressor functions.[1][2] The TP53 Y220C mutation is a hotspot mutation found in approximately 1% of solid tumors.[3][4] Preclinical studies using xenograft mouse models are crucial for evaluating the in vivo efficacy, pharmacokinetics, and pharmacodynamics of this compound.

Mechanism of Action of this compound

The TP53 gene encodes the p53 tumor suppressor protein, a critical regulator of cellular responses to stress.[1] The Y220C mutation in p53 results in a thermally unstable protein with compromised DNA binding ability, leading to a loss of its tumor-suppressive functions. This compound is designed to fit into the pocket created by this specific mutation, stabilizing the protein and restoring its wild-type functions. This reactivation of p53 leads to the upregulation of downstream target genes, such as CDKN1A (p21) and MDM2, which in turn induces cell-cycle arrest and inhibits tumor growth.

Figure 1: Mechanism of Action of this compound.

Preclinical Efficacy of this compound in Xenograft Models

In vivo studies using xenograft models with human tumor cell lines harboring the TP53 Y220C mutation have demonstrated the potent anti-tumor activity of this compound.

Quantitative Data Summary

| Cell Line | Tumor Type | Mouse Strain | This compound Dose (oral, daily) | Tumor Growth Inhibition (TGI) / Regression | Reference |

| NUGC-3 | Gastric Cancer | Nude Mice | 25 mg/kg | 33% TGI | |

| NUGC-3 | Gastric Cancer | Nude Mice | 50 mg/kg | 71% TGI | |

| NUGC-3 | Gastric Cancer | Nude Mice | 100 mg/kg | 80% Regression | |

| T3M-4 | Pancreatic Carcinoma | Nude Mice | Not specified | Tumor growth inhibition observed |

Experimental Protocols

Cell Line Culture

Cell Line: NUGC-3 (Human Gastric Adenocarcinoma)

-

Culture Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.

-

Subculturing: Passage cells every 2-3 days to maintain logarithmic growth.

Establishing the NUGC-3 Xenograft Mouse Model

Figure 2: Experimental Workflow for Xenograft Model Establishment.

1. Animal Model:

-

Strain: Athymic Nude Mice (e.g., BALB/c nude or NIH-III).

-

Age/Sex: 6-8 week old female mice are recommended.

-

Acclimatization: Allow mice to acclimate for at least one week before the start of the experiment.

2. Cell Preparation for Injection:

-

Harvest NUGC-3 cells during their logarithmic growth phase.

-

Wash the cells with sterile Phosphate Buffered Saline (PBS).

-

Resuspend the cells in a 1:1 mixture of sterile PBS and Matrigel® Basement Membrane Matrix at a concentration of 5 x 10^7 cells/mL. The use of Matrigel can improve tumor take rates.

3. Subcutaneous Injection:

-

Anesthetize the mice using an appropriate anesthetic agent (e.g., isoflurane).

-

Inject 100 µL of the cell suspension (containing 5 x 10^6 cells) subcutaneously into the right flank of each mouse using a 27-gauge needle.

4. Tumor Growth Monitoring:

-

Monitor the mice for tumor formation.

-

Once tumors are palpable, measure the tumor volume 2-3 times per week using digital calipers.

-

Tumor volume can be calculated using the formula: (Length x Width^2) / 2.

-

Monitor the body weight of the mice as an indicator of general health.

5. Randomization and Treatment with this compound:

-

When the average tumor volume reaches approximately 100-200 mm³, randomize the mice into treatment and control groups.

-

Vehicle Control: Prepare a suitable vehicle for this compound administration (e.g., 0.5% methylcellulose in water).

-

This compound Formulation: Prepare a suspension of this compound in the vehicle at the desired concentrations (e.g., 25, 50, and 100 mg/kg).

-

Administer the vehicle or this compound solution orally (p.o.) once daily (QD) to the respective groups.

6. Efficacy Evaluation:

-

Continue to monitor tumor volume and body weight throughout the study.

-

At the end of the study (e.g., after 21 days of treatment or when tumors in the control group reach a predetermined size), euthanize the mice.

-

Excise the tumors and measure their final weight.

-

Calculate the Tumor Growth Inhibition (TGI) or regression for each treatment group compared to the vehicle control group.

Pharmacodynamic Analysis

To confirm the mechanism of action of this compound in vivo, pharmacodynamic studies can be performed on tumor samples.

1. Sample Collection:

-

Collect tumor tissues from a subset of mice from each group at various time points after the final dose of this compound.

-

Snap-freeze a portion of the tumor in liquid nitrogen for protein and RNA analysis.

-

Fix a portion of the tumor in 10% neutral buffered formalin for immunohistochemistry.

2. Western Blot Analysis:

-

Prepare protein lysates from the frozen tumor samples.

-

Perform Western blotting to assess the protein levels of p53 and its downstream targets, such as p21 and MDM2. An increase in p21 and MDM2 levels in the this compound-treated groups would indicate the reactivation of p53.

3. qRT-PCR Analysis:

-

Extract RNA from the frozen tumor samples.

-

Perform quantitative real-time PCR (qRT-PCR) to measure the mRNA levels of p53 target genes, including CDKN1A (p21) and MDM2.

4. Immunohistochemistry (IHC):

-

Perform IHC on the formalin-fixed, paraffin-embedded tumor sections to visualize the expression and localization of p21 and other relevant markers.

Conclusion

The establishment of this compound xenograft mouse models provides a robust platform for the preclinical evaluation of this novel p53 reactivator. The protocols outlined in these application notes offer a detailed guide for researchers to assess the in vivo efficacy and mechanism of action of this compound, thereby facilitating its development as a potential cancer therapeutic.

References

Optimal Rezatapopt Concentration for In Vitro Studies: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rezatapopt (also known as PC14586) is a first-in-class, orally bioavailable small molecule designed to selectively reactivate the mutant p53 protein carrying the Y220C mutation. This specific mutation accounts for a notable fraction of TP53 mutations in various cancers. This compound functions by binding to a surface crevice created by the Y220C mutation, thereby stabilizing the p53 protein in its wild-type conformational state.[1][2][3] This restoration of the wild-type structure reactivates its tumor suppressor functions, leading to the induction of cell cycle arrest and apoptosis in cancer cells harboring the TP53 Y220C mutation.[1][2] These application notes provide a comprehensive guide to determining the optimal concentration of this compound for various in vitro studies.

Data Presentation: Efficacy of this compound in TP53 Y220C Mutant Cell Lines

The following table summarizes the reported in vitro efficacy of this compound across different cancer cell lines carrying the TP53 Y220C mutation. This data is crucial for selecting an appropriate starting concentration for your experiments.

| Cell Line | Cancer Type | Assay Type | Endpoint | Concentration | Incubation Time |

| NUGC-3 | Gastric Cancer | MTT Assay | IC50 | 504 nM | 5 days |

| T3M-4 | Pancreatic Carcinoma | MTT Assay | IC50 | Not explicitly quantified, but showed dose-dependent inhibition | 5 days |

| NUGC-3 | Gastric Cancer | RNA Profiling | Gene Expression Changes | 5 µM | 16 hours |

| NUGC-3 | Gastric Cancer | Western Blot | Protein Expression (p21, MDM2) | Not explicitly quantified, dose-dependent increase shown | 5 hours |

| T3M-4 | Pancreatic Carcinoma | Western Blot | Protein Expression (p21, MDM2) | Not explicitly quantified, dose-dependent increase shown | 5 hours |

Signaling Pathway of this compound Action

This compound exerts its anti-tumor effects by reactivating the p53 signaling pathway. The diagram below illustrates the proposed mechanism of action.

Caption: this compound binds to and stabilizes mutant p53 Y220C, restoring its wild-type function.

Experimental Protocols

Below are detailed protocols for key in vitro assays to evaluate the efficacy and mechanism of action of this compound.

Cell Viability Assay (MTT Assay)